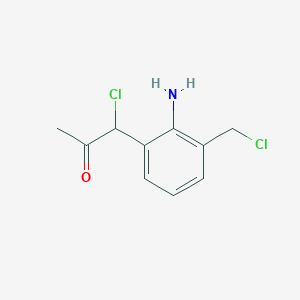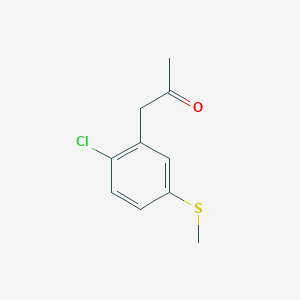
1-(2-Chloro-5-(methylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11ClOS It is characterized by the presence of a chloro group, a methylthio group, and a propanone moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Chloro-5-(methylthio)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-5-(methylthio)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino derivatives, thiol derivatives
Aplicaciones Científicas De Investigación
1-(2-Chloro-5-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-5-(methylthio)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and methylthio groups can influence its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chloro-5-(methylthio)phenyl)propan-1-one
- 1-(5-chloro-2-fluoro-3-(methylthio)phenyl)propan-1-one
- 2-methyl-4’-(methylthio)-2-Morpholinopropiophenone
Uniqueness
1-(2-Chloro-5-(methylthio)phenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The combination of the chloro and methylthio groups with the propanone moiety makes it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C10H11ClOS |
|---|---|
Peso molecular |
214.71 g/mol |
Nombre IUPAC |
1-(2-chloro-5-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11ClOS/c1-7(12)5-8-6-9(13-2)3-4-10(8)11/h3-4,6H,5H2,1-2H3 |
Clave InChI |
NIWVAEMFVFJJEV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=CC(=C1)SC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


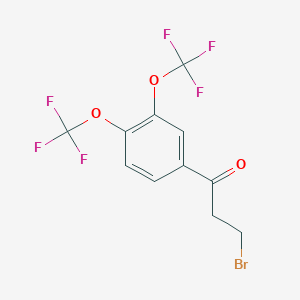
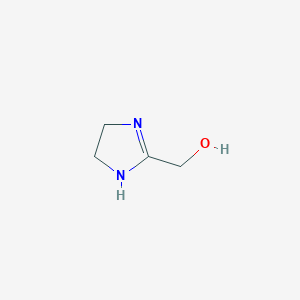
![methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14073831.png)
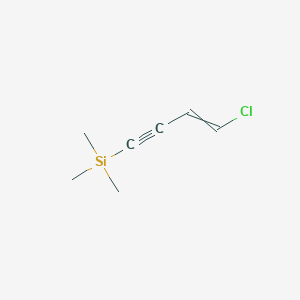
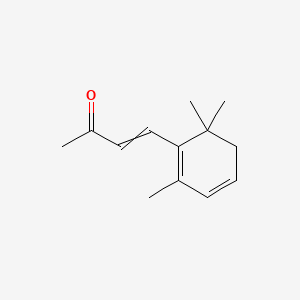
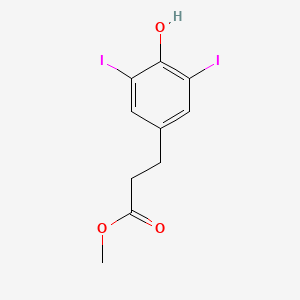
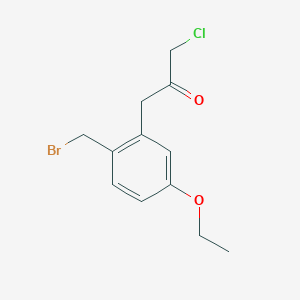
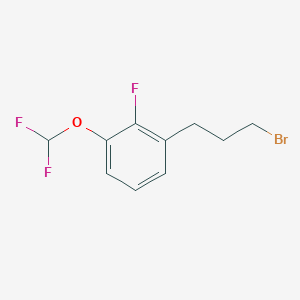
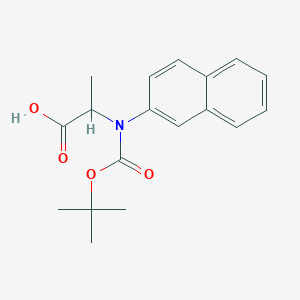

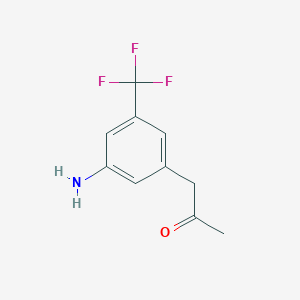
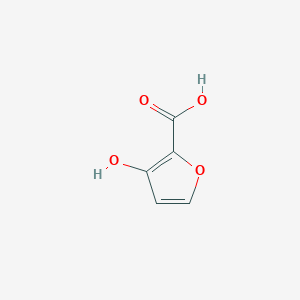
![(2E)-2-[[4-[3,5-bis[4-[(Z)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B14073868.png)
